The synthesis of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. The general synthetic route includes:
The reaction conditions often require careful temperature control and an inert atmosphere to maximize yield and purity.
The molecular structure of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide can be represented using various structural formulas. The compound features:
The InChI (International Chemical Identifier) for this compound is InChI=1S/C23H26N4O3/c1-3-27(21(25)24-4-2)23(28)26(22(24)25)20-19(29)18(17-15-30-16(17)18)14-12-10-8-6-9-11-12/h6-12,15H,3-5,13,20H2,1-2H3,(H,24,25)(H,26,28) which provides a unique identifier for its structure .
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide can undergo various chemical reactions typical of oxalamides:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced biological activities.
The mechanism of action of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide primarily involves interactions with specific receptors in the central nervous system. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation could lead to therapeutic effects in treating mood disorders and anxiety.
While detailed pathways remain under investigation, the structural components indicate potential binding affinities to serotonin receptors, which are critical in regulating mood and anxiety levels .
The physical properties of N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide include:
| Property | Value |
|---|---|
| Molecular Weight | 430.48 g/mol |
| Molecular Formula | C23H26N4O3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Variable depending on solvent |
Chemical properties include stability under ambient conditions but susceptibility to hydrolysis under extreme pH levels or in the presence of strong acids/bases .
N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide holds significant promise in various scientific fields:
This compound's unique structural features position it as a valuable material for ongoing research into its biological effects and therapeutic applications .
CAS No.: 119509-26-1
CAS No.: 467-14-1
CAS No.: 100239-45-0